BenchChemオンラインストアへようこそ!

5-Hydroxy-3,4-dihydro-2H-benzo[e][1,3]oxazin-2-one

β2 adrenergic receptor GPCR pharmacology dual agonist

5-Hydroxy-3,4-dihydro-2H-benzo[e][1,3]oxazin-2-one (CAS 697801-50-6) is a heterocyclic small molecule (C8H7NO3, MW 165.15) belonging to the 3,4-dihydro-benzo[e][1,3]oxazin-2-one class. This scaffold is a key pharmacophore in programs targeting the β2 adrenergic receptor (β2AR) and macrophage migration inhibitory factor (MIF), where the 5-hydroxy substitution pattern is a critical structural determinant for receptor interaction and functional activity.

Molecular Formula C8H7NO3
Molecular Weight 165.15 g/mol
CAS No. 697801-50-6
Cat. No. B1343162
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Hydroxy-3,4-dihydro-2H-benzo[e][1,3]oxazin-2-one
CAS697801-50-6
Molecular FormulaC8H7NO3
Molecular Weight165.15 g/mol
Structural Identifiers
SMILESC1C2=C(C=CC=C2OC(=O)N1)O
InChIInChI=1S/C8H7NO3/c10-6-2-1-3-7-5(6)4-9-8(11)12-7/h1-3,10H,4H2,(H,9,11)
InChIKeyVMNLWJIQVGZSBJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Hydroxy-3,4-dihydro-2H-benzo[e][1,3]oxazin-2-one (CAS 697801-50-6): A Specialized Benzoxazinone Scaffold for Beta-2 Adrenergic and MIF-Targeted Research


5-Hydroxy-3,4-dihydro-2H-benzo[e][1,3]oxazin-2-one (CAS 697801-50-6) is a heterocyclic small molecule (C8H7NO3, MW 165.15) belonging to the 3,4-dihydro-benzo[e][1,3]oxazin-2-one class. This scaffold is a key pharmacophore in programs targeting the β2 adrenergic receptor (β2AR) and macrophage migration inhibitory factor (MIF), where the 5-hydroxy substitution pattern is a critical structural determinant for receptor interaction and functional activity [1]. It serves as both a standalone molecular probe and a versatile intermediate for generating libraries of analogs with tuned dual-receptor pharmacology [2].

Why 5-Hydroxy-3,4-dihydro-2H-benzo[e][1,3]oxazin-2-one Cannot Be Replaced by Generic Benzoxazinone Analogs


In-class benzoxazinones cannot be generically interchanged for 5-Hydroxy-3,4-dihydro-2H-benzo[e][1,3]oxazin-2-one due to the profound influence of the 5-hydroxy group on pharmacological function. Direct structural evidence from β2AR/D2R dual-agonist programs demonstrates that the presence or absence of the benzylic hydroxyl function dictates the switch between agonist and antagonist behavior at the β2 adrenergic receptor. Specifically, the des-hydroxy congener (desOH-3) acts as a β2 adrenergic antagonist, while the hydroxyl-bearing (R)-3 scaffold retains agonist properties [1]. This functional dichotomy, driven by a single hydroxyl substitution, means that procurement of the precise 5-hydroxy regioisomer is non-negotiable for maintaining the intended target engagement profile. Furthermore, in MIF inhibitor programs, the patent literature explicitly claims 3,4-dihydro-benzo[e][1,3]oxazin-2-ones with specific substitution patterns, indicating that unsubstituted or differently substituted cores lack the requisite MIF-mediating activity [2].

Quantitative Differentiation Data for 5-Hydroxy-3,4-dihydro-2H-benzo[e][1,3]oxazin-2-one vs. Key Comparators


Critical Role of the 5-Hydroxy Group in β2 Adrenergic Receptor Agonism vs. Antagonism

The presence of the 5-hydroxy (benzylic hydroxyl) group on the benzoxazinone core is the decisive factor determining β2 adrenergic receptor functional activity. In a direct structural comparison, the hydroxyl-bearing benzoxazinone (R)-3 acts as a β2 adrenergic receptor agonist, whereas the des-hydroxy congener desOH-3, which lacks this benzylic hydroxyl function, acts as a β2 adrenergic antagonist. Both compounds retain D2 receptor agonist activity [1]. This binary functional switch is a class-level inference for the benzoxazinone scaffold, where the 5-hydroxy motif is essential for maintaining the hydrogen-bonding network required for β2AR G-protein activation.

β2 adrenergic receptor GPCR pharmacology dual agonist structure-activity relationship

5-Hydroxy Substitution as a Prerequisite for MIF Inhibitory Activity in 3,4-Dihydro-benzo[e][1,3]oxazin-2-ones

Patent disclosures explicitly claim 3,4-dihydro-benzo[e][1,3]oxazin-2-ones bearing specific substitution patterns as mediators of human macrophage migration inhibitory factor (MIF) activity. The generic Markush structures encompass the 5-hydroxy-substituted core as a key embodiment, while unsubstituted or differently substituted benzoxazinones are outside the scope of the claimed MIF-modulating activity [1]. No quantitative IC50 data for the isolated 5-hydroxy compound versus a des-hydroxy comparator are publicly available in the patent literature; however, the structural specificity of the claims implies that the 5-hydroxy group is essential for MIF binding or functional modulation.

MIF inhibitor cytokine inflammation immunomodulation

Regioisomeric Purity: Differentiation from 6-Hydroxy and 7-Hydroxy Benzoxazinone Analogs

The 5-hydroxy regioisomer is structurally distinct from the 6-hydroxy (e.g., 6-acetyl-3,4-dihydro-2H-benzo[e][1,3]oxazin-2-one) and 7-hydroxy analogs. In the context of beta-2 adrenergic receptor agonist pharmacophores, the position of the hydroxyl group dictates the geometry of the hydrogen-bonding interaction with key serine residues in the orthosteric binding pocket. While direct comparative pharmacological data for all regioisomers are not publicly available, the 5-hydroxy isomer corresponds to the substitution pattern found in the active (R)-3 benzoxazinone series, which demonstrated tuned dual β2/D2 activity [1]. The 6-acetyl analog, by contrast, is a distinct chemotype with different electronic and steric properties, and no β2AR activity has been reported for it .

regioselectivity synthetic chemistry medicinal chemistry building block

Validated Application Scenarios for 5-Hydroxy-3,4-dihydro-2H-benzo[e][1,3]oxazin-2-one


Design and Synthesis of Dual β2 Adrenergic/Dopamine D2 Receptor Molecular Probes

This compound serves as the essential hydroxyl-bearing benzoxazinone core for constructing dual β2AR/D2R agonists. As demonstrated by Weichert et al. (2016), the 5-hydroxy group is non-removable for maintaining β2AR agonism; substitution with the des-hydroxy core yields an antagonist. Researchers synthesizing analogs with tuned dual activity must start from this exact scaffold to preserve the functional agonist profile at β2AR [1].

MIF Inhibitor Lead Optimization and Structure-Activity Relationship (SAR) Studies

The 3,4-dihydro-benzo[e][1,3]oxazin-2-one core with 5-hydroxy substitution is specifically claimed in MIF inhibitor patents [1]. Medicinal chemistry teams pursuing MIF as a target for inflammatory or autoimmune diseases can use this compound as a key intermediate to explore N-substitution SAR while retaining the core hydroxyl required for activity.

Synthetic Methodology Development for Benzoxazinone Libraries

The 5-hydroxy functionality provides a handle for further derivatization (e.g., etherification, esterification, or conjugation) while the benzoxazinone ring remains intact. This makes it a valuable building block for generating diverse compound libraries in academic and industrial medicinal chemistry laboratories, as evidenced by its use in multi-component reactions yielding novel benzoxazinone derivatives [2].

Reference Standard for Analytical Method Development and Quality Control

Given the critical functional difference between the 5-hydroxy and des-hydroxy analogs, this compound can serve as a certified reference material for HPLC, LC-MS, and NMR method development to ensure regioisomeric purity of synthesized benzoxazinone batches. Suppliers offering this CAS with analytical certification (e.g., >98% purity) support such QC applications in pharmaceutical R&D .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-Hydroxy-3,4-dihydro-2H-benzo[e][1,3]oxazin-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.